

# Application Note: Desacetylcefotaxime as an Impurity Standard in the Pharmaceutical Analysis of Cefotaxime

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Compound of Interest		
Compound Name:	Desacetylcefotaxime	
Cat. No.:	B1670277	Get Quote

#### Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] The quality and purity of the final pharmaceutical product are critical for its safety and efficacy. Impurity profiling is a mandatory requirement by regulatory bodies to ensure that the levels of any impurities are within acceptable limits. **Desacetylcefotaxime** is the primary and active metabolite of Cefotaxime, but it is also a significant process-related impurity and degradation product found in Cefotaxime Sodium drug substance and finished products.[2][3] Therefore, the accurate identification and quantification of **Desacetylcefotaxime** are crucial aspects of the quality control of Cefotaxime. This application note provides a detailed protocol for the analysis of **Desacetylcefotaxime** as an impurity in Cefotaxime Sodium using High-Performance Liquid Chromatography (HPLC), in line with pharmacopeial methods and ICH validation guidelines.

### **Chemical Structures**

**Desacetylcefotaxime** is structurally similar to Cefotaxime, differing by the hydrolysis of the acetyl group at the C-3 position to a hydroxyl group. This structural change affects its chromatographic behavior and biological activity.

• Cefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid



Desacetylcefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]

### **Experimental Protocols**

This section details the validated HPLC method for the quantification of **Desacetylcefotaxime** in Cefotaxime Sodium. The method is based on principles outlined in the United States Pharmacopeia (USP) and is suitable for routine quality control testing.[5]

- 1. Materials and Reagents
- Cefotaxime Sodium Reference Standard (USP grade)
- Desacetylcefotaxime Impurity Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Monobasic potassium phosphate (analytical grade)
- Phosphoric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Water (HPLC grade)
- 2. Equipment
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Data acquisition and processing software
- Analytical balance
- pH meter
- Volumetric flasks and pipettes



• Syringe filters (0.45 μm)

### 3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase A	Buffer solution: 20 mM Monobasic potassium phosphate, pH adjusted to 6.25 with phosphoric acid or sodium hydroxide.
Mobile Phase B	Acetonitrile
Gradient Elution	A suitable gradient to ensure separation of all impurities.
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	254 nm
Injection Volume	20 μL

### 4. Preparation of Solutions

- Buffer Solution (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 6.25 with dilute phosphoric acid or sodium hydroxide.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium Reference Standard and **Desacetylcefotaxime** Impurity Standard in the mobile phase to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve a suitable amount of the Cefotaxime Sodium sample in the mobile phase to obtain a concentration similar to the standard solution.



Resolution Solution: Prepare a solution containing both Cefotaxime Sodium and
 Desacetylcefotaxime to demonstrate the resolution between the two peaks. According to
 the USP monograph, the resolution between the Desacetylcefotaxime and Cefotaxime
 peaks should be not less than 20.[5]

#### 5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[6][7][8][9]

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of
  other components. This can be demonstrated through forced degradation studies (acid,
  base, oxidation, heat, and light) to ensure that degradation products do not interfere with the
  quantification of Desacetylcefotaxime.[10]
- Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
- Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value. This
  can be determined by spiking the sample with known amounts of the Desacetylcefotaxime
  standard.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.



 Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

# **Quantitative Data Summary**

The following table summarizes typical quantitative data for the analysis of **Desacetylcefotaxime** as an impurity in Cefotaxime Sodium.

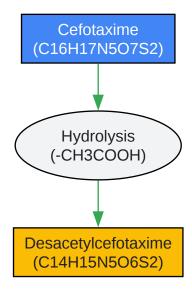
Parameter	Typical Value/Range	Reference
Retention Time (Cefotaxime)	~14 minutes	[5]
Retention Time (Desacetylcefotaxime)	~3.5 minutes	[5]
Linearity Range	5-50 μg/mL	[10]
Correlation Coefficient (r²)	> 0.99	[10]
Limit of Detection (LOD)	1.8 ng/mL	
Limit of Quantitation (LOQ)	5.8 ng/mL	_
Accuracy (% Recovery)	98-102%	_
Precision (% RSD)	< 2.0%	[6]
USP Impurity Limit (Individual)	Not more than 1.0%	[5]
USP Impurity Limit (Total)	Not more than 3.0%	[5]

### **Visualizations**

**Chemical Degradation Pathway** 

The following diagram illustrates the chemical relationship between Cefotaxime and its primary degradation product, **Desacetylcefotaxime**, through hydrolysis.





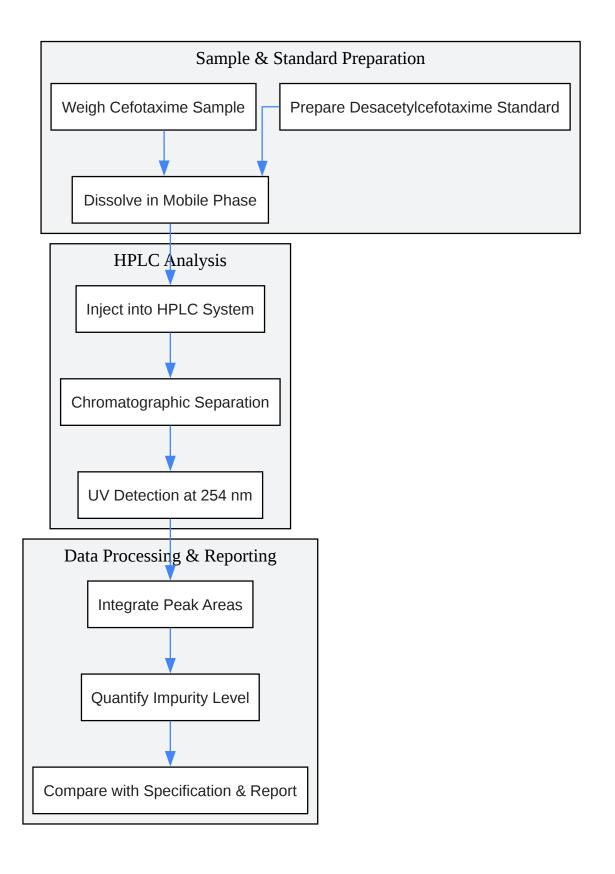
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### Cefotaxime to **Desacetylcefotaxime** Degradation

Analytical Workflow for Impurity Profiling

This workflow outlines the key steps in the analysis of **Desacetylcefotaxime** as an impurity in a Cefotaxime Sodium sample.





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Impurity Analysis Workflow



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